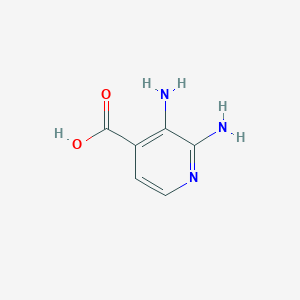

2,3-Diaminopyridine-4-carboxylic acid

Description

BenchChem offers high-quality 2,3-Diaminopyridine-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diaminopyridine-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,3-diaminopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYLIRSPCVNTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid: Charting a Course for a Novel Building Block

Abstract

2,3-Diaminopyridine-4-carboxylic acid represents a promising, yet synthetically elusive, heterocyclic building block for the fields of medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid ortho to two vicinal amino groups on a pyridine scaffold suggests its potential utility in the construction of novel fused-ring systems, complex ligands, and pharmacologically active agents. This technical guide addresses the notable absence of established synthetic routes for this specific molecule by providing a comprehensive analysis of the synthesis of its core precursor, 2,3-diaminopyridine, and proposing several logically-derived strategies for the subsequent introduction of the C4-carboxylic acid moiety. This document is intended for researchers, chemists, and drug development professionals seeking to explore the synthesis and application of this and related compounds.

Introduction: The Significance of the Diaminopyridine Scaffold

Pyridine derivatives are ubiquitous in nature and pharmacology. The introduction of multiple amino groups, particularly in a vicinal (2,3-) arrangement, creates a versatile platform for constructing imidazo[4,5-b]pyridines, which are analogues of purines and exhibit a wide range of biological activities. The further addition of a carboxylic acid group at the 4-position would provide a critical handle for peptide coupling, derivatization, or directing metallation, significantly expanding the synthetic possibilities. Despite this potential, a survey of the chemical literature reveals a stark lack of published methodologies for the preparation of 2,3-Diaminopyridine-4-carboxylic acid.

This guide will first provide a detailed, field-tested overview of the most reliable methods for synthesizing the crucial intermediate, 2,3-diaminopyridine. Subsequently, we will leverage fundamental principles of organic chemistry to propose and critically evaluate several plausible synthetic pathways to achieve the target molecule.

Foundational Synthesis: Preparation of the 2,3-Diaminopyridine Core

A robust and scalable synthesis of the 2,3-diaminopyridine core is the logical and necessary starting point. Numerous methods have been reported, but they generally converge on the reduction of a nitro-substituted aminopyridine. The most common and practical approach begins with the readily available 2-aminopyridine.

Preferred Synthetic Route: From 2-Aminopyridine

This multi-step synthesis involves bromination, nitration, reduction, and debromination to carefully control the regiochemistry and achieve the desired 2,3-substitution pattern. The causality behind each step is critical for success.

The overall workflow can be visualized as follows:

Caption: Workflow for the synthesis of 2,3-diaminopyridine from 2-aminopyridine.

Step-by-Step Experimental Protocol (Adapted from Fox and Threlfall[1]):

-

Bromination: 2-Aminopyridine is treated with bromine in acetic acid. The amino group is an ortho-, para-director. To avoid substitution at the sterically hindered C3 position and disubstitution, the reaction is carefully controlled. The C5 position is electronically and sterically favored, yielding 2-amino-5-bromopyridine as the major product.[1][2]

-

Nitration: The resulting 2-amino-5-bromopyridine is nitrated using a mixture of nitric and sulfuric acid. The amino group directs the incoming nitro group to the C3 position. The presence of the bromine at C5 helps to deactivate the ring slightly, preventing over-nitration, and further encourages C3 substitution. This step yields 2-amino-5-bromo-3-nitropyridine.[1][2]

-

Reduction of the Nitro Group: The nitro group is selectively reduced to an amino group. A common and effective method is using iron powder in the presence of an acid like hydrochloric acid in an ethanol/water mixture.[2] This reaction is robust and generally high-yielding, affording 2,3-diamino-5-bromopyridine.

-

Debromination: The final step is the removal of the bromine atom at the C5 position. This is typically achieved via catalytic hydrogenation using a palladium catalyst (e.g., palladium on carbon or palladized strontium carbonate) under a hydrogen atmosphere in a basic solution.[1] This yields the final 2,3-diaminopyridine precursor.

Alternative Synthetic Approaches

Other documented methods for synthesizing 2,3-diaminopyridine include:

-

Reduction of 2-Amino-3-nitropyridine: This is a more direct route, but the initial nitration of 2-aminopyridine yields a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product being major. The separation is often tedious and results in low overall yields for the desired 3-nitro intermediate.[1]

-

Amination of 3-Amino-2-chloropyridine: This method involves nucleophilic aromatic substitution, reacting 3-amino-2-chloropyridine with aqueous ammonia at high temperatures and pressures, often in the presence of a copper catalyst.[3]

A comparison of these routes highlights the trade-offs between the number of steps, yield, and ease of purification.

| Synthetic Route | Starting Material | Key Steps | Advantages | Disadvantages | Overall Yield |

| Preferred Method | 2-Aminopyridine | Bromination, Nitration, Reduction, Debromination | Readily available starting material, good regiocontrol. | Multi-step process. | 26–43%[1] |

| Direct Nitration | 2-Aminopyridine | Nitration, Separation, Reduction | Fewer steps. | Poor yield of 3-nitro isomer, difficult separation. | <10%[1] |

| Amination | 3-Amino-2-chloropyridine | High-pressure amination | Fewer steps. | Harsh reaction conditions (high temp/pressure), requires specialized equipment. | Variable |

Proposed Strategies for the Synthesis of 2,3-Diaminopyridine-4-carboxylic Acid

With a reliable synthesis for the 2,3-diaminopyridine core established, the primary challenge is the introduction of a carboxylic acid group at the C4 position. The two amino groups are strongly activating and ortho-, para-directing, which complicates direct electrophilic substitution. We propose two primary strategic approaches.

Strategy 1: Late-Stage C4-Functionalization of a Pre-formed Diaminopyridine Ring

This approach involves modifying the 2,3-diaminopyridine precursor. Direct carboxylation is unlikely to be successful due to the high reactivity of the ring. A more controlled method would involve introducing a handle at the C4 position that can be converted to a carboxylic acid.

Caption: Proposed late-stage functionalization strategy to introduce a C4-carboxyl group.

Rationale and Experimental Considerations:

-

Protection of Amino Groups: The high nucleophilicity of the amino groups necessitates their protection before attempting electrophilic substitution. Acylation (e.g., with acetic anhydride to form acetamides) is a standard method. This moderates the activating effect and prevents side reactions.

-

Directed Ortho-Metalation/Halogenation: With the amino groups protected, it might be possible to achieve regioselective functionalization. A directed ortho-metalation (DoM) approach using a strong base like n-butyllithium could potentially lithiate the C4 position, which could then be quenched with CO₂. However, the acidity of the other ring protons could lead to a mixture of products. A more plausible route is electrophilic halogenation (e.g., with N-bromosuccinimide, NBS) to introduce a bromine atom at the C4 position.

-

Conversion to Carboxylic Acid: The installed bromo group serves as a versatile handle. It can be converted to a carboxylic acid via several methods:

-

Cyanide Displacement followed by Hydrolysis: Reaction with a cyanide source (e.g., copper(I) cyanide in a Rosenmund-von Braun reaction) would yield the 4-cyano derivative. Subsequent acidic or basic hydrolysis of the nitrile would furnish the desired carboxylic acid.

-

Metal-Catalyzed Carboxylation: Palladium-catalyzed carbonylation reactions using carbon monoxide are also a viable option.

-

Trustworthiness and Challenges: This strategy relies on well-established transformations. However, the key challenge lies in achieving selective C4-halogenation on the protected diaminopyridine ring. The directing effects of the two protected amino groups may not exclusively favor the C4 position, potentially leading to mixtures of isomers that require careful chromatographic separation.

Strategy 2: Ring Synthesis with a Pre-installed C4-Carboxyl Group Precursor

This "convergent" strategy involves building the diaminopyridine ring onto a pyridine core that already contains a group at the C4 position that is, or can be converted to, a carboxylic acid. A suitable starting material would be 4-cyanopyridine or 4-methylpyridine (picoline).

Caption: Proposed convergent synthesis starting from a C4-functionalized pyridine.

Rationale and Experimental Considerations:

-

Functionalization of a 4-Substituted Pyridine: Starting with a compound like 4-cyanopyridine, a sequence of nitration and chlorination reactions would be required to install the necessary groups at the 2 and 3 positions. The regiochemistry of these steps would need careful optimization.

-

Introduction of the Amino Groups: Following the installation of a nitro group at C3 and a chloro group at C2, the synthesis could proceed analogously to known preparations of diaminopyridines. The chloro group could be displaced by ammonia (amination), and the nitro group could be reduced to the second amino group.

-

Conversion of the C4-Precursor: The final step would be the conversion of the C4 substituent into a carboxylic acid. If the starting material was 4-cyanopyridine, this would involve hydrolysis. If 4-methylpyridine was used, the methyl group would need to be oxidized (e.g., using KMnO₄ or other strong oxidizing agents), a step that should be performed before the sensitive amino groups are fully installed or after they are protected.

Trustworthiness and Challenges: This approach builds the complexity onto a simpler core, which can be advantageous. The primary challenge is the initial multi-step functionalization of the 4-substituted pyridine ring to install the 2-chloro and 3-nitro groups with the correct regioselectivity. These reactions can be low-yielding and produce isomeric byproducts. Furthermore, the conditions required for the final precursor conversion (e.g., strong oxidation or hydrolysis) must be compatible with the diaminopyridine functionality, which may necessitate protection/deprotection steps.

Conclusion and Future Outlook

The synthesis of 2,3-Diaminopyridine-4-carboxylic acid is a challenging but achievable goal. While no direct, published methods currently exist, this guide provides a solid foundation by detailing the robust synthesis of the 2,3-diaminopyridine precursor. The proposed strategies of late-stage C4-functionalization and convergent ring synthesis offer plausible and logically sound avenues for investigation.

Success will likely depend on careful optimization of reaction conditions, particularly concerning regioselectivity and the use of appropriate protecting group strategies. The development of a reliable protocol for this molecule would provide the scientific community with a valuable and versatile building block, unlocking new possibilities in drug discovery and materials science.

References

-

Organic Syntheses. 2,3-diaminopyridine. Available from: [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available from: [Link]

-

Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti-plasmodial agents. Arkivoc, 2023(vii), 202312124. Available from: [Link]

- Google Patents. Preparing 2,3-diaminopyridine compounds. DE102009022830A1.

- Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid compounds. EP0299362A1.

-

Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines. Chemical Communications, (18), 2170–2171. Available from: [Link]

- Google Patents. Process for preparing pyridine-2,3-dicarboxylic acid esters. EP0274379A2.

- Google Patents. Process for the preparation of pyridine-2,3-dicarboxylic acid. EP0232118A2.

-

Brown, E. V., & Neil, R. H. (1971). Decarboxylation of 2-Substituted 3-Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 36(24), 3646-3648. Available from: [Link]

-

Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124. Available from: [Link]

- Google Patents. Preparing 2,3-diaminopyridine compounds. DE102009022830A1.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. arkat-usa.org [arkat-usa.org]

- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Diaminopyridine-4-carboxylic Acid: Synthesis, Properties, and Potential Applications

Forward

This document serves as a comprehensive technical guide on 2,3-Diaminopyridine-4-carboxylic acid. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It is important to note that while the parent compound, 2,3-Diaminopyridine, is well-documented, specific literature on its 4-carboxylic acid derivative is notably sparse. Consequently, this guide has been constructed by integrating the established knowledge of 2,3-Diaminopyridine with foundational principles of organic chemistry to infer the properties and potential of 2,3-Diaminopyridine-4-carboxylic acid. This approach aims to provide a robust and scientifically grounded resource that not only summarizes existing data but also guides future research into this promising molecule.

Introduction to the 2,3-Diaminopyridine Scaffold

The 2,3-diaminopyridine framework is a cornerstone in the synthesis of a multitude of complex organic molecules, particularly within the pharmaceutical industry.[1] Its unique structure, featuring two amino groups on a pyridine ring, imparts a high degree of reactivity and versatility, making it an ideal starting material for a wide array of chemical transformations.[1] Molecules derived from 2,3-diaminopyridine have shown significant potential in the development of treatments for neurological disorders, underscoring the importance of this scaffold in drug discovery pipelines.[1] The addition of a carboxylic acid group at the 4-position is anticipated to further enhance the utility of this scaffold by providing a handle for further derivatization, modulating physicochemical properties, and potentially introducing new biological activities.

Synthesis and Reactivity

Established Synthesis of the Core Scaffold: 2,3-Diaminopyridine

The most common and well-documented method for the synthesis of 2,3-diaminopyridine is the reduction of 2-amino-3-nitropyridine.[2][3][4] This transformation can be achieved using various reducing agents, including iron in acidified ethanol or tin and hydrochloric acid.[2][4] Alternative, though sometimes lower-yielding or more laborious, methods include the amination of 3-aminopyridine with sodamide or the catalytic reduction of 3-amino-2-nitropyridine.[2]

Experimental Protocol: Synthesis of 2,3-Diaminopyridine from 2-Amino-3-nitropyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-3-nitropyridine in a suitable solvent such as ethanol or acetic acid.

-

Addition of Reducing Agent: To the stirred suspension, add a reducing agent like iron powder or tin(II) chloride in portions.

-

Acidification: Acidify the reaction mixture with an appropriate acid, such as hydrochloric acid or acetic acid, to facilitate the reduction.

-

Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic solids.

-

Basification and Extraction: Neutralize the filtrate with a base (e.g., sodium hydroxide or sodium carbonate) to a pH of 8-9. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 2,3-diaminopyridine.

Proposed Synthetic Pathway for 2,3-Diaminopyridine-4-carboxylic Acid

Caption: Proposed synthetic pathway for 2,3-Diaminopyridine-4-carboxylic acid.

Hypothetical Experimental Workflow

-

Oxidation: Start with 2,3-dichloro-4-methylpyridine. The methyl group can be oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO4) under basic conditions, followed by acidic workup to yield 2,3-dichloro-4-pyridinecarboxylic acid. The rationale for choosing this starting material is the relative inertness of the chloro-substituents to oxidation compared to the methyl group.

-

Ammonolysis: The resulting 2,3-dichloro-4-pyridinecarboxylic acid can then undergo nucleophilic aromatic substitution. Heating this intermediate with aqueous ammonia in the presence of a copper catalyst (e.g., copper(II) sulfate) in a sealed vessel would be expected to substitute both chlorine atoms with amino groups, yielding the target compound, 2,3-Diaminopyridine-4-carboxylic acid.[5] This step is predicated on the known reactivity of halopyridines towards amination.

Physicochemical Properties

The introduction of a carboxylic acid group at the 4-position is expected to significantly alter the physicochemical properties of the 2,3-diaminopyridine core.

| Property | 2,3-Diaminopyridine | 2,3-Diaminopyridine-4-carboxylic Acid (Predicted) | Rationale for Prediction |

| Molecular Formula | C5H7N3[3][6] | C6H7N3O2 | Addition of a -COOH group. |

| Molecular Weight | 109.13 g/mol [3][6] | 153.14 g/mol | Calculated based on the molecular formula. |

| Melting Point | 110-115 °C[4][7] | >200 °C (with decomposition) | The carboxylic acid group will introduce strong hydrogen bonding, significantly increasing the melting point. |

| Solubility | Soluble in water (50 mg/mL), soluble in polar organic solvents, insoluble in non-polar solvents.[8] | Higher solubility in water and polar protic solvents. | The polar carboxylic acid group will enhance aqueous solubility. |

| pKa | Not readily available | pKa1 ~ 2-3 (carboxylic acid), pKa2 ~ 5-6 (pyridine N), pKa3/4 < 5 (amino groups) | Based on pKa values of similar pyridine carboxylic acids and aminopyridines.[9] |

Spectroscopic Characterization (Anticipated)

The structural features of 2,3-Diaminopyridine-4-carboxylic acid would give rise to a distinct spectroscopic signature.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the different functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad) | The broadness is due to hydrogen bonding.[10] |

| N-H Stretch (Amino Groups) | 3500 - 3300 (two bands) | Symmetric and asymmetric stretching of the primary amine groups. |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Typical for a carboxylic acid carbonyl. Conjugation with the pyridine ring may shift this slightly.[11] |

| C=N and C=C Stretches (Pyridine Ring) | 1600 - 1450 | Characteristic aromatic ring vibrations. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum would provide key information about the electronic environment of the protons.

-

Aromatic Protons: Two doublets are expected for the two protons on the pyridine ring, likely in the range of 7.0-8.5 ppm. The exact chemical shifts would be influenced by the electron-donating amino groups and the electron-withdrawing carboxylic acid group.

-

Amino Protons: Two broad singlets corresponding to the two NH₂ groups, likely in the range of 4.0-6.0 ppm.

-

Carboxylic Acid Proton: A broad singlet, typically downfield, in the range of 10-13 ppm.

¹³C NMR: The carbon NMR spectrum would show six distinct signals.

-

Carbonyl Carbon: Deshielded, expected in the range of 165-175 ppm.[11]

-

Aromatic Carbons: Five signals for the pyridine ring carbons, with chemical shifts influenced by the attached functional groups. The carbons attached to the amino groups would be shielded, while the carbon attached to the carboxylic acid group would be deshielded.

Mass Spectrometry

The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 153. A prominent fragment would likely be the loss of the carboxylic acid group (-COOH, 45 Da), resulting in a peak at m/z = 108.

Potential Applications and Biological Activity

While no specific biological activities have been reported for 2,3-Diaminopyridine-4-carboxylic acid, the known activities of its derivatives and related compounds allow for informed speculation on its potential applications.

Caption: Potential drug discovery workflow for 2,3-Diaminopyridine-4-carboxylic acid.

As a Versatile Chemical Intermediate

The primary application of 2,3-Diaminopyridine-4-carboxylic acid is likely as a versatile intermediate in organic synthesis. The presence of three distinct functional groups (two amino groups and a carboxylic acid) allows for a wide range of selective chemical modifications.

-

Amide and Ester Formation: The carboxylic acid can be readily converted to amides and esters, allowing for the attachment of various side chains to explore structure-activity relationships.

-

Heterocycle Synthesis: The adjacent amino groups are ideal for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess a broad spectrum of biological activities.[12]

-

Coordination Chemistry: The pyridine nitrogen and the amino groups can act as ligands for metal ions, suggesting potential applications in the development of metal-based therapeutics or catalysts.[4]

Potential Biological Activities

Derivatives of 2,3-diaminopyridine have been investigated for a range of biological activities, suggesting that 2,3-Diaminopyridine-4-carboxylic acid could be a valuable starting point for the development of new therapeutic agents.

-

Anti-infective Agents: Derivatives of 2,3-diaminopyridine have shown promising activity against parasitic protozoans such as Plasmodium falciparum and Trypanosoma brucei.[13] The carboxylic acid moiety could be used to improve the pharmacokinetic properties of these compounds.

-

Enzyme Inhibitors: The pyridopyrimidine scaffold, which can be synthesized from 2,3-diaminopyridine, is present in several enzyme inhibitors.[14] The carboxylic acid group could serve as a key binding element to the active site of target enzymes.

-

Central Nervous System (CNS) Agents: Given the known applications of 2,3-diaminopyridine derivatives in neurological disorders, this compound could be a valuable building block for the synthesis of new CNS-active agents.[1]

Conclusion and Future Directions

2,3-Diaminopyridine-4-carboxylic acid represents a molecule of significant untapped potential. While direct experimental data is currently lacking, a thorough analysis of its parent scaffold and the fundamental principles of organic chemistry allows for a detailed prediction of its properties and reactivity. Its trifunctional nature makes it an exceptionally versatile building block for the synthesis of complex molecules and libraries of compounds for biological screening.

Future research should focus on the development of a reliable and scalable synthetic route to this compound. Following its synthesis, a comprehensive characterization of its physicochemical and spectroscopic properties is warranted. Furthermore, its utility as a scaffold in medicinal chemistry should be explored through the synthesis and biological evaluation of a diverse range of derivatives. The insights provided in this guide are intended to serve as a foundation for these future research endeavors.

References

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Diaminopyridine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124.

-

PubChem. (n.d.). 2-Aminopyrimidine-4-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Retrieved from [Link]

- Oluwafemi, K. A., et al. (2023). Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc, 2023(vii), 202312124.

- Google Patents. (n.d.). DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting.

- Foroughian, F., et al. (2011).

-

National Institutes of Health. (n.d.). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

ResearchGate. (n.d.). IRKBr (a, b) and Raman (c, d) spectra for 2,3-pyrazinedicarboxylic acid.... Retrieved from [Link]

-

American Chemical Society. (n.d.). Infrared Spectra of Some Carboxylic Acid Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Retrieved from [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 4. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 5. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 6. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rvrlabs.com [rvrlabs.com]

- 8. Page loading... [guidechem.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. echemi.com [echemi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2,3-Diaminopyridine-4-carboxylic acid chemical structure

An In-depth Technical Guide to 2,3-Diaminopyridine-4-carboxylic Acid: Structure, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,3-Diaminopyridine-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthetic routes, and its emerging role as a versatile building block in the development of novel therapeutic agents and functional materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important molecule.

Molecular Identity and Structural Elucidation

2,3-Diaminopyridine-4-carboxylic acid is a pyridine derivative substituted with two amino groups and one carboxylic acid group. These functional groups are arranged in a specific ortho- and meta-relationship that dictates its unique chemical reactivity and potential for forming complex molecular architectures.

Chemical Identifiers

To ensure unambiguous identification, the following key identifiers are provided for 2,3-Diaminopyridine-4-carboxylic acid and its parent scaffold, 2,3-Diaminopyridine.

| Identifier | 2,3-Diaminopyridine-4-carboxylic acid | 2,3-Diaminopyridine (Parent Scaffold) |

| IUPAC Name | 2,3-Diaminopyridine-4-carboxylic acid | Pyridine-2,3-diamine[1] |

| CAS Number | 1082930-45-7[2] | 452-58-4[1][3][4][5][6] |

| Molecular Formula | C₆H₇N₃O₂ | C₅H₇N₃[1][3][6] |

| Molecular Weight | 153.14 g/mol | 109.13 g/mol [1][3][6] |

| Canonical SMILES | C1=C(C(=C(N=C1)N)N)C(=O)O | C1=CC(=C(N=C1)N)N[1] |

Core Chemical Structure

The structure of 2,3-Diaminopyridine-4-carboxylic acid features a pyridine ring, which is an aromatic heterocycle. The key feature is the vicinal arrangement of the two amino groups at positions C2 and C3. This arrangement is crucial for its utility in forming fused heterocyclic systems, such as imidazo[4,5-b]pyridines, through cyclocondensation reactions.[7][8] The carboxylic acid at C4 provides a key handle for further derivatization, influencing solubility and offering an additional point for molecular interactions.[9]

Caption: Ball-and-stick representation of 2,3-Diaminopyridine-4-carboxylic acid.

Physicochemical Properties

The physicochemical properties of 2,3-Diaminopyridine-4-carboxylic acid are dominated by its functional groups. The presence of two basic amino groups and one acidic carboxylic acid group suggests zwitterionic character and influences its solubility in various solvents. While experimental data for the title compound is sparse, properties can be inferred from its parent compound, 2,3-Diaminopyridine.

| Property | Value (2,3-Diaminopyridine) | Comments and Inferences for Carboxylic Acid Derivative |

| Appearance | Off-white to light brown solid/powder[4] | Expected to be a solid, potentially with a similar color. |

| Melting Point | 110-115 °C[4][5] | The melting point is expected to be significantly higher due to the carboxylic acid group, which allows for strong hydrogen bonding and potential zwitterion formation. For comparison, 3-Aminopyridine-4-carboxylic acid melts at 305-310 °C.[10] |

| Boiling Point | 195 °C at 55 mmHg[4] | Not applicable; the carboxylic acid derivative will likely decompose before boiling at atmospheric pressure. |

| Solubility | Water: 100 g/L (20 °C)[4] | Solubility will be highly pH-dependent. It is expected to be soluble in aqueous acidic and basic solutions. Solubility in neutral water may be lower than the parent amine due to strong intermolecular forces in the solid state. |

| pKa | Data not available | The compound will have at least three pKa values: one for the carboxylic acid (expected around pH 2-4) and two for the protonated amino groups/pyridine nitrogen (expected in the range of pH 4-7). |

Synthesis and Chemical Reactivity

Synthetic Strategies

The synthesis of 2,3-Diaminopyridine-4-carboxylic acid is not widely reported in the literature. However, a logical synthetic approach can be designed based on established pyridine chemistry. A common strategy involves the sequential functionalization of a pyridine precursor. The synthesis of the related compound, 2,3-diamino-5-bromopyridine, provides a validated template for the types of reactions required.[11]

A plausible multi-step synthesis would start from a readily available pyridine derivative, such as 2-aminopyridine. The key transformations would involve:

-

Halogenation: Introduction of a halogen (e.g., bromine) at the 5-position to direct subsequent nitration.

-

Nitration: Introduction of a nitro group at the 3-position. This is often a challenging step, as nitration of aminopyridines can lead to mixtures of isomers.[11]

-

Carboxylation: Introduction of the carboxylic acid group at the 4-position, which could be achieved through various methods, such as lithiation followed by quenching with CO₂, although this would require careful protection of the amino and nitro groups.

-

Reduction: Catalytic hydrogenation or reduction with metals like iron or tin in acidic media to convert the nitro group into the second amino group.[5][6][11]

Caption: General synthetic logic for functionalized 2,3-diaminopyridines.

Key Reactivity

The reactivity of 2,3-Diaminopyridine-4-carboxylic acid is a composite of its constituent functional groups:

-

Vicinal Diamines: This is the most significant feature for synthetic applications. The 1,2-diamine arrangement is a classic precursor for the synthesis of fused five-membered rings. Reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of the imidazo[4,5-b]pyridine (or 4-azabenzimidazole) ring system.[7][8] This reaction is a cornerstone of its use in medicinal chemistry.

-

Carboxylic Acid: The -COOH group can undergo standard transformations, including esterification, amide bond formation, and reduction to an alcohol. This allows for the attachment of various side chains to modulate properties like solubility, lipophilicity, and target binding.

-

Aromatic Ring System: The electron-donating amino groups activate the pyridine ring towards electrophilic substitution, although the pyridine nitrogen is deactivating. The precise reactivity is complex and depends on the reaction conditions.

Spectroscopic and Analytical Profile

Definitive characterization of 2,3-Diaminopyridine-4-carboxylic acid requires a suite of spectroscopic techniques. Below are the expected spectral features based on its structure.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (typically δ 6.5-8.5 ppm), corresponding to the protons at C5 and C6. - Amine Protons: Two broad singlets for the two -NH₂ groups, which may be exchangeable with D₂O. - Carboxyl Proton: A very broad singlet for the -COOH proton, often downfield (>10 ppm) and also exchangeable. |

| ¹³C NMR | - Six distinct signals for the six carbon atoms. The carboxyl carbon (C=O) would be the most downfield signal (δ > 165 ppm). The pyridine ring carbons would appear in the aromatic region (δ 100-160 ppm). |

| FT-IR | - N-H Stretch: Broad absorption in the 3200-3500 cm⁻¹ region from the amino groups. - O-H Stretch: Very broad absorption from ~2500-3300 cm⁻¹, characteristic of a carboxylic acid O-H bond, often overlapping with N-H and C-H stretches. - C=O Stretch: Strong, sharp absorption around 1680-1720 cm⁻¹ from the carbonyl of the carboxylic acid. - C=C/C=N Stretch: Multiple absorptions in the 1450-1650 cm⁻¹ region from the aromatic pyridine ring. |

| Mass Spec. | - (ESI+) : Expected [M+H]⁺ peak at m/z = 154.06. - (ESI-) : Expected [M-H]⁻ peak at m/z = 152.04. |

Applications in Drug Discovery and Materials Science

The 2,3-diaminopyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a versatile template for developing ligands for multiple biological targets.[12] This utility is extended by the presence of the carboxylic acid group.

Precursor to Bioactive Heterocycles

The primary application of this molecule is as a synthon for creating more complex heterocyclic systems. As mentioned, condensation of the diamine moiety with various reagents is a powerful method for generating libraries of imidazo[4,5-b]pyridine derivatives.[7][8] These resulting scaffolds have demonstrated a wide range of biological activities:

-

Antiparasitic Agents: Derivatives have shown promising activity against parasitic protozoans like Plasmodium falciparum (malaria) and Trypanosoma brucei (sleeping sickness).[8]

-

Antibacterial Agents: Certain imidazopyridines synthesized from 2,3-diaminopyridine show antimicrobial effects against bacteria such as E. coli and Staphylococcus aureus.[13]

-

Kinase Inhibitors: Fused heterocyclic systems derived from diaminopyridines are explored as inhibitors of protein kinases, which are critical targets in cancer therapy.

Caption: Role as a scaffold for generating diverse bioactive compounds.

Ligand in Coordination Chemistry

The combination of nitrogen donors (from the ring and amino groups) and an oxygen donor (from the carboxylate) makes 2,3-Diaminopyridine-4-carboxylic acid an excellent candidate for forming stable complexes with metal ions.[14][15] These organometallic complexes can have applications in catalysis, materials science, and as potential therapeutic agents themselves.

Exemplar Experimental Protocol: Synthesis of a Key Precursor

While a specific protocol for the title compound is not available, the following procedure for the synthesis of 2,3-Diamino-5-bromopyridine from 2-aminopyridine is well-documented and illustrates the fundamental steps of halogenation, nitration, and reduction that are central to this area of chemistry.[11]

Causality: This multi-step synthesis is a classic example of controlling regioselectivity in aromatic systems. Bromination at C5 deactivates this position and helps direct the incoming electrophile (NO₂⁺) to the C3 position. The final reduction step must be selective for the nitro group without affecting the bromo-substituent (if desired) or the pyridine ring.

Step 1: Bromination of 2-Aminopyridine

-

Setup: In a 2-L three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, dissolve 282 g (3.0 moles) of 2-aminopyridine in 500 mL of acetic acid.

-

Reaction: Cool the solution to below 20°C in an ice bath. Add a solution of 480 g (3.0 moles) of bromine in 300 mL of acetic acid dropwise with vigorous stirring over 1 hour.

-

Workup: After addition, stir for another 2 hours at room temperature. Pour the mixture into 3 L of water. Neutralize carefully with concentrated sodium hydroxide solution until the pH is ~8.

-

Isolation: Filter the precipitated solid, wash with water, and dry to yield 2-amino-5-bromopyridine.

Step 2: Nitration of 2-Amino-5-bromopyridine

-

Setup: To a flask containing 200 mL of concentrated sulfuric acid, cool to 0°C. Add 86 g (0.5 mole) of 2-amino-5-bromopyridine in portions, keeping the temperature below 10°C.

-

Reaction: Add 36 mL of fuming nitric acid dropwise over 1 hour, maintaining the temperature below 10°C. After addition, allow the mixture to warm to room temperature and then heat to 50°C for 2 hours.

-

Workup: Cool the reaction mixture and pour it onto 1 kg of crushed ice. Neutralize with concentrated ammonium hydroxide.

-

Isolation: Filter the yellow precipitate, wash with water, and dry to yield 2-amino-5-bromo-3-nitropyridine.

Step 3: Reduction of 2-Amino-5-bromo-3-nitropyridine

-

Setup: In a suitable reaction vessel, prepare a solution of 113 g (0.5 mole) of stannous chloride dihydrate in 250 mL of concentrated hydrochloric acid.

-

Reaction: Add 43.6 g (0.2 mole) of 2-amino-5-bromo-3-nitropyridine in small portions with stirring. The reaction is exothermic. After the initial reaction subsides, heat the mixture on a steam bath for 1 hour.

-

Workup: Cool the mixture and add a solution of 120 g of sodium hydroxide in 500 mL of water.

-

Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 2,3-diamino-5-bromopyridine.

References

- Sigma-Aldrich. 2,3-diaminopyridine-4-carboxylic acid | 1082930-45-7.

- MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.

- ResearchGate. Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.

- NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis.

- Sigma-Aldrich. 2,3-Diaminopyridine 95 452-58-4.

- ResearchGate.

- RVR LABS. 2,3-Diaminopyridine,CAS NO 452-58-4.

- PubChem. 2,3-Diaminopyridine | C5H7N3 | CID 9956.

- ChemicalBook. 2,3-Diaminopyridine | 452-58-4.

- Organic Syntheses. 2,3-diaminopyridine.

- Sigma-Aldrich. 3-Aminopyridine-4-carboxylic acid 95 7579-20-6.

- Arkivoc. Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti.

- ChemicalBook. 2,3-Diaminopyridine synthesis.

- Benchchem.

- Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- ResearchGate. Three new cobalt(II) carboxylates with 2-, 3-and 4-aminopyridine: Syntheses, structures and magnetic properties | Request PDF.

- Sigma-Aldrich. 2-Aminopyridine-3-carboxylic acid 98 5345-47-1.

Sources

- 1. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,3-diaminopyridine-4-carboxylic acid | 1082930-45-7 [sigmaaldrich.com]

- 3. 2,3-ジアミノピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rvrlabs.com [rvrlabs.com]

- 5. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 6. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. 3-氨基吡啶-4-羧酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 2-アミノピリジン-3-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

Introduction: Situating 2,3-Diaminopyridine-4-carboxylic acid in the Chemical Landscape

An In-Depth Technical Guide to 2,3-Diaminopyridine: Synthesis, Properties, and Applications in Medicinal Chemistry

Researchers investigating novel heterocyclic scaffolds may encounter specific derivatives such as 2,3-Diaminopyridine-4-carboxylic acid (CAS Number: 1082930-45-7).[1] While this specific molecule is cataloged, the public domain literature and research data pertaining directly to it are notably sparse. However, its foundational structure, 2,3-Diaminopyridine (CAS: 452-58-4) , is a well-characterized and versatile chemical intermediate that serves as a cornerstone for the synthesis of a multitude of complex organic molecules.[2]

This guide, therefore, provides an in-depth technical exploration of the parent compound, 2,3-Diaminopyridine. By understanding its synthesis, reactivity, and the biological context of the broader aminopyridine class, researchers and drug development professionals can effectively leverage this building block for creating novel therapeutic agents and research tools. We will delve into its physicochemical properties, established synthetic protocols, and its pivotal role as a precursor to biologically active compounds, including imidazopyridines and ligands for organometallic complexes.[3][4] The broader context of aminopyridine pharmacology, particularly the action of related compounds on ion channels, will also be explored to illuminate the therapeutic potential of scaffolds derived from this core.[5][6][7]

Part 1: Core Physicochemical Properties and Identifiers

Accurate characterization is the bedrock of reproducible science. 2,3-Diaminopyridine is a pale yellow to brown solid powder at room temperature.[8][9] Its two amino groups, positioned ortho to each other on the pyridine ring, grant it unique reactivity and make it an excellent precursor for cyclization reactions.[2]

Below is a summary of its key properties, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| CAS Number | 452-58-4 | [10][11] |

| Molecular Formula | C₅H₇N₃ | [10][11] |

| Molecular Weight | 109.13 g/mol | [10][11] |

| IUPAC Name | pyridine-2,3-diamine | [11] |

| Appearance | Off-white to light brown solid/powder | [8] |

| Melting Point | 110-115 °C | [4][8] |

| Boiling Point | 195 °C at 55 mmHg | [8] |

| Solubility | Soluble in water (100 g/L at 20 °C), soluble in polar organic solvents like DMF. | [8][9] |

| SMILES | C1=CC(=C(N=C1)N)N | [11] |

| InChIKey | ZZYXNRREDYWPLN-UHFFFAOYSA-N | [11] |

Part 2: Synthesis of 2,3-Diaminopyridine and Key Derivatives

The synthesis of 2,3-Diaminopyridine can be approached through several established routes. The choice of method often depends on the available starting materials, scale, and desired purity. Common strategies include the reduction of a nitro-substituted aminopyridine or a multi-step pathway originating from the readily available 2-aminopyridine.[4][12]

Workflow 1: Multi-Step Synthesis from 2-Aminopyridine

A robust and well-documented method involves the bromination and subsequent nitration of 2-aminopyridine, followed by a final reduction step. This pathway provides reliable access to the target compound.[12]

Caption: Mechanism of action for aminopyridine-based potassium channel blockers.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 2,3-Diaminopyridine is essential for safety.

-

Hazard Profile: According to the Globally Harmonized System (GHS) classifications, 2,3-Diaminopyridine is considered harmful or toxic if swallowed and causes skin and serious eye irritation. [11]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

-

Storage: The compound is air-sensitive and alkaline. [8][9]It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from acids and oxidizing agents. [9]

Conclusion

While direct information on 2,3-Diaminopyridine-4-carboxylic acid is limited, its parent molecule, 2,3-Diaminopyridine, stands as a compound of significant value for chemical synthesis and drug discovery. Its defined physicochemical properties and established synthetic routes make it a reliable starting material. The unique ortho-diamine configuration on the pyridine ring provides a gateway to diverse and complex heterocyclic systems, such as imidazopyridines and pyridopyrimidines, which have shown considerable therapeutic potential. Grounded in the proven success of related aminopyridines as ion channel modulators, derivatives of 2,3-Diaminopyridine represent a promising scaffold for the development of next-generation therapeutics, particularly in neuroscience and oncology.

References

-

Zimmermann, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. PMC - NIH. [Link]

-

Keogh, M., et al. (2012). The Use of Aminopyridines in Neurological Disorders. ResearchGate. [Link]

-

Strupp, M., et al. (2011). Aminopyridines for the treatment of neurologic disorders. PMC - PubMed Central. [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. [Link]

-

Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ResearchGate. [Link]

-

Nadeem, M., et al. (2021). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. PubMed. [Link]

-

The Indispensable Role of 2,3-Diaminopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

-

Bertorini, T. E., et al. (2011). Effects of 3-4 diaminopyridine (DAP) in motor neuron diseases. PubMed. [Link]

-

2,3-Diaminopyridine | C5H7N3 | CID 9956. PubChem. [Link]

- DE102009022830A1 - Preparing 2,3-diaminopyridine compounds.

-

Gangjee, A., et al. (1999). The synthesis and biological activity of a series of 2,4-diaminopyrido[2,3-d]pyrimidine based antifolates as antineoplastic and antiarthritic agents. PubMed. [Link]

-

Wang, C., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. [Link]

-

Synthesis and Pharmacological Activities of 2-(3'-substituted-2'-hydroxy propylamino) pyridines. ResearchGate. [Link]

-

Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti. Arkivoc. [Link]

-

2-Aminopyrimidine-4-carboxylic acid | C5H5N3O2 | CID 247194. PubChem. [Link]

-

Peršuri, A., et al. (2018). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI. [Link]

-

Spectroscopic characterization of charge transfer complexes of 2,3-diaminopyridine with chloranilic acid and dihydroxy-p-benzoquinone in polar solvent. ResearchGate. [Link]

-

Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]

- 4. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]

- 5. Neuroprotective Properties of 4-Aminopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aminopyridines for the treatment of neurologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rvrlabs.com [rvrlabs.com]

- 9. Page loading... [guidechem.com]

- 10. 2,3-ジアミノピリジン 95% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2,3-Diaminopyridine | C5H7N3 | CID 9956 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Prospective Synthesis and Applications of 2,3-Diaminopyridine-4-carboxylic acid

Foreword: Charting Unexplored Chemical Space

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the design of novel functional molecules. While many of its derivatives have been extensively studied, a significant number of potentially valuable structures remain synthetically uncharted. This guide delves into the prospective discovery and utility of one such molecule: 2,3-Diaminopyridine-4-carboxylic acid . Although direct literature on this specific compound is sparse, its structural motifs—a vicinal diamine and a carboxylic acid on a pyridine ring—suggest a rich and versatile chemical profile. This document, therefore, serves as a forward-looking technical roadmap for researchers, scientists, and drug development professionals, postulating a scientifically rigorous pathway for its synthesis and exploring its potential applications based on established chemical principles and analogous structures.

Strategic Rationale: The Promise of a Multifunctional Scaffold

The intrinsic value of 2,3-Diaminopyridine-4-carboxylic acid lies in the unique interplay of its functional groups. The 2,3-diaminopyridine core is a well-established precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-b]pyrazines, which are of significant interest in medicinal chemistry. The addition of a carboxylic acid at the 4-position introduces a versatile handle for further chemical modifications. This functional group can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can serve as a key interaction point with biological targets or as a reactive site for polymerization or surface functionalization. The strategic placement of these groups suggests a molecule with significant potential as a building block in drug discovery and materials science.

A Proposed Synthetic Pathway: From Halogenated Precursors to the Target Molecule

Given the absence of a documented synthesis, a logical and robust synthetic strategy is proposed, commencing from a readily accessible, appropriately functionalized pyridine precursor. The envisioned multi-step synthesis is designed to be both efficient and adaptable, allowing for potential optimization at each stage.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of 2,3-Diaminopyridine-4-carboxylic acid points towards a key intermediate, a dinitro-substituted cyanopyridine. The amino groups can be derived from the reduction of nitro groups, and the carboxylic acid can be obtained through the hydrolysis of a nitrile. This leads to a proposed synthetic sequence starting from a halogenated pyridine.

Caption: Retrosynthetic analysis of 2,3-Diaminopyridine-4-carboxylic acid.

Step-by-Step Experimental Protocol (Prospective)

This protocol is a hypothetical but experimentally sound procedure based on well-established transformations in pyridine chemistry.

Step 1: Synthesis of 4-Chloro-2,3-dinitropyridine

The synthesis would begin with a suitable pyridine precursor, which would undergo nitration and chlorination. For instance, starting with 2-amino-4-chloropyridine, a series of nitration and diazotization/chlorination steps could lead to the desired 4-chloro-2,3-dinitropyridine. The nitration of pyridine rings, especially those bearing electron-donating groups, is a well-documented process, often requiring strong acidic conditions.[1][2]

Step 2: Cyanation of 4-Chloro-2,3-dinitropyridine to yield 4-Cyano-2,3-dinitropyridine

The chloro group at the 4-position of the pyridine ring is activated towards nucleophilic aromatic substitution by the presence of the electron-withdrawing nitro groups.[3][4] This allows for a relatively facile displacement by a cyanide nucleophile.

-

Reagents and Conditions:

-

4-Chloro-2,3-dinitropyridine (1 equivalent)

-

Sodium cyanide or potassium cyanide (1.1 equivalents)

-

Aprotic polar solvent (e.g., DMSO or DMF)

-

Reaction Temperature: 50-80 °C

-

Reaction Time: 4-6 hours

-

-

Procedure:

-

Dissolve 4-Chloro-2,3-dinitropyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a condenser.

-

Add sodium cyanide portion-wise, monitoring for any exotherm.

-

Heat the reaction mixture to the specified temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-Cyano-2,3-dinitropyridine.

-

Step 3: Hydrolysis of 4-Cyano-2,3-dinitropyridine to 2,3-Dinitro-4-pyridinecarboxylic acid

The hydrolysis of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[5][6][7] Acid-catalyzed hydrolysis is proposed here to avoid potential side reactions with the nitro groups under strong basic conditions.

-

Reagents and Conditions:

-

4-Cyano-2,3-dinitropyridine (1 equivalent)

-

Concentrated sulfuric acid (e.g., 70% v/v in water)

-

Reaction Temperature: 100-120 °C (reflux)

-

Reaction Time: 8-12 hours

-

-

Procedure:

-

Carefully add 4-Cyano-2,3-dinitropyridine to the sulfuric acid solution in a round-bottom flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for the specified duration.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

The product, 2,3-Dinitro-4-pyridinecarboxylic acid, should precipitate out of the solution.

-

Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

-

Step 4: Reduction of 2,3-Dinitro-4-pyridinecarboxylic acid to 2,3-Diaminopyridine-4-carboxylic acid

The simultaneous reduction of two nitro groups to amino groups is a common transformation. Catalytic hydrogenation is a clean and efficient method, though other reducing agents like tin(II) chloride or iron in acidic media could also be employed.[1][8]

-

Reagents and Conditions:

-

2,3-Dinitro-4-pyridinecarboxylic acid (1 equivalent)

-

Palladium on carbon (10% w/w, 5 mol%)

-

Solvent: Ethanol or Methanol

-

Hydrogen gas (balloon or Parr hydrogenator)

-

Reaction Temperature: Room temperature

-

Reaction Time: 12-24 hours

-

-

Procedure:

-

Dissolve 2,3-Dinitro-4-pyridinecarboxylic acid in the chosen alcohol in a hydrogenation flask.

-

Carefully add the Pd/C catalyst.

-

Evacuate the flask and backfill with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol) to obtain pure 2,3-Diaminopyridine-4-carboxylic acid.

-

Physicochemical and Spectroscopic Properties (Predicted)

The properties of 2,3-Diaminopyridine-4-carboxylic acid can be predicted based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C₆H₆N₄O₂ |

| Molecular Weight | 166.14 g/mol |

| Appearance | Off-white to light brown solid |

| Melting Point | >250 °C (with decomposition) |

| Solubility | Sparingly soluble in water and common organic solvents; soluble in acidic and basic aqueous solutions. |

| ¹H NMR (DMSO-d₆, ppm) | δ 7.5-7.8 (d, 1H, H-6), δ 6.5-6.8 (d, 1H, H-5), δ 5.0-6.0 (br s, 4H, -NH₂), δ 12.0-13.0 (br s, 1H, -COOH) |

| ¹³C NMR (DMSO-d₆, ppm) | δ 168-172 (-COOH), δ 150-155 (C-2), δ 140-145 (C-6), δ 135-140 (C-3), δ 120-125 (C-4), δ 110-115 (C-5) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching), 3200-2500 (O-H stretching), 1700-1680 (C=O stretching), 1640-1600 (N-H bending), 1600-1450 (aromatic C=C and C=N stretching) |

Potential Applications and Future Directions

The unique structural features of 2,3-Diaminopyridine-4-carboxylic acid open up a wide array of potential applications.

Medicinal Chemistry: A Gateway to Novel Heterocycles

The primary utility of this molecule in drug discovery lies in its ability to serve as a precursor to complex heterocyclic systems. The vicinal diamines are perfectly positioned to undergo condensation reactions with 1,2-dicarbonyl compounds to form pyrido[2,3-b]pyrazines.[9][10][11] The carboxylic acid group at the 4-position can be further functionalized to modulate the biological activity and pharmacokinetic properties of the resulting compounds. These pyrido[2,3-b]pyrazine scaffolds are known to exhibit a broad range of biological activities, including as kinase inhibitors and antibacterial agents.

Caption: Synthesis of bioactive molecules from 2,3-Diaminopyridine-4-carboxylic acid.

Materials Science: Building Blocks for Functional Polymers and MOFs

The presence of both amino and carboxylic acid groups makes 2,3-Diaminopyridine-4-carboxylic acid an attractive monomer for the synthesis of novel polymers. The amino groups can react with diacyl chlorides or dianhydrides to form polyamides or polyimides, while the carboxylic acid can be used for esterification-based polymerizations. The resulting polymers, incorporating the rigid and functional pyridine core, could exhibit interesting thermal and electronic properties.

Furthermore, the molecule can act as a multidentate ligand for the construction of metal-organic frameworks (MOFs). The nitrogen atoms of the pyridine ring and the amino groups, along with the oxygen atoms of the carboxylate, can coordinate to metal ions, leading to the formation of porous materials with potential applications in gas storage, catalysis, and sensing.

Conclusion and Outlook

While the synthesis of 2,3-Diaminopyridine-4-carboxylic acid has not been explicitly reported, this in-depth guide provides a scientifically grounded and plausible pathway for its discovery and preparation. The proposed synthetic route leverages well-established chemical transformations, offering a clear roadmap for experimental validation. The predicted properties and potential applications in medicinal chemistry and materials science underscore the significant value that this currently unexplored molecule could offer. It is our hope that this technical guide will inspire and equip researchers to venture into this uncharted chemical territory and unlock the full potential of 2,3-Diaminopyridine-4-carboxylic acid.

References

- Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 6-Aminopyridine-2-carboxylic Acid: Properties, Applications, and Quality Standards. Retrieved from [Link]

- Changshu Lianchuang Chemical Co., Ltd. (2014). Method for preparing 2,3-diamino pyridine. CN103664762A.

-

Stack Exchange. (2017). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine? Retrieved from [Link]

-

Chem-Impex International. (n.d.). 4-Aminopyridine-2-carboxylic acid. Retrieved from [Link]

- Ahmad, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(48), 33831-33845.

- Ahmad, S., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances.

-

Chem-Impex International. (n.d.). 6-Aminopyridine-2-carboxylic acid. Retrieved from [Link]

- Ishida, K., et al. (1997). [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 117(2), 126–132.

-

Filo. (2025). Explain why nucleophilic substitution occurs more readily in 4-chloropyri... Retrieved from [Link]

-

Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 4-chloropyridine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2-Aminopyridine-4-carboxylic acid. Retrieved from [Link]

- Oluwafemi, K. A., et al. (2024). Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents. ARKIVOC, 2023(vii), 202312124.

- Sci-Hub. (1983). ChemInform Abstract: SYNTHESIS OF PYRIDO(2,3‐B)PYRAZINES AND STUDY OF THEIR ANTITUMOR ACTIVITY.

-

ResearchGate. (n.d.). Dinitropyridines: Synthesis and Reactions. Retrieved from [Link]

- Wang, X., et al. (2012). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide.

- Reilly Industries, Inc. (1998).

- Nanjing University of Science and Technology. (2013). Method for synthesizing 4-chloro-pyridine. CN103360306A.

- Anhui Guoxing Biochemical Co., Ltd. (2009). Synthesis method of 4-cyanopyridine. CN101602719B.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). 5-Aminopyridine-2-carboxylic Acid: Bridging Pharmaceuticals and Materials Science. Retrieved from [Link]

- U.S. Army Research Laboratory. (1995). 2,6-Diamino-3,5-Dinitropyridine-1-Oxide-A New Insensitive Explosive. DTIC.

- Thiemann, T., et al. (2018). From Quinoxaline, Pyrido[2,3-b]pyrazine and Pyrido[3,4-b]pyrazine to Pyrazino-Fused Carbazoles and Carbolines. Molecules, 23(11), 2961.

- Jubilant Life Sciences Limited. (2015). Catalytic process for production of pyridine carboxylic acid amides. US8952170B2.

- Al-Zaydi, K. M. (2009). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC, 2009(11), 133-143.

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- Katritzky, A. R., et al. (2005).

-

Pearson. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

- O'Donovan, D. H., et al. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current medicinal chemistry, 28(32), 6590–6616.

- Nantong Acetic Acid Chemical Co., Ltd. (2013).

-

Moodle. (n.d.). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

- Council of Scientific & Industrial Research. (2008).

-

YouTube. (2015). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]

-

ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]

- Minihane, M., & Morris, M. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Molecules, 27(10), 3234.

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]

- Lamberth, C. (2018). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals (pp. 1-26). Wiley-VCH.

- Wong, K. M., et al. (2019). A high-affinity, partial antagonist effect of 3,4-diaminopyridine mediates action potential broadening and enhancement of transmitter release at NMJs. The Journal of general physiology, 151(11), 1286–1299.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Explain why nucleophilic substitution occurs more readily in 4-chloropyri.. [askfilo.com]

- 5. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]

- 6. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]

- 9. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. [Synthesis and antibacterial properties of pyrido[2,3-b]pyrazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 2,3-Diaminopyridine-4-carboxylic Acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2,3-Diaminopyridine-4-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra for 2,3-Diaminopyridine-4-carboxylic acid, this guide synthesizes data from structurally analogous compounds and predictive models to offer a robust interpretation of its expected spectroscopic profile. Each section includes detailed, field-proven experimental protocols, in-depth data interpretation, and visual aids to facilitate a deeper understanding of the molecule's structural features.

Introduction to 2,3-Diaminopyridine-4-carboxylic Acid

2,3-Diaminopyridine-4-carboxylic acid, also known as 2,3-diaminoisonicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with two amino groups and a carboxylic acid group, provides multiple sites for chemical modification and interaction. This unique combination of functional groups makes it a valuable building block for the synthesis of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic properties is paramount for its identification, characterization, and quality control in various applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2,3-Diaminopyridine-4-carboxylic acid is expected to exhibit characteristic absorption bands corresponding to its amine, carboxylic acid, and aromatic pyridine functionalities.

Predicted IR Spectral Data

The following table summarizes the expected characteristic IR absorption bands for 2,3-Diaminopyridine-4-carboxylic acid based on typical frequencies for its constituent functional groups.[1][2][3][4]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (primary amines) |

| 3300-2500 | Very Broad | O-H stretching (carboxylic acid) |

| ~1700-1680 | Strong | C=O stretching (carboxylic acid) |

| ~1620-1580 | Medium-Strong | N-H bending (primary amines) & C=C/C=N stretching (pyridine ring) |

| ~1400-1300 | Medium | C-N stretching (aromatic amine) |

| ~1300-1200 | Medium | C-O stretching (carboxylic acid) |

| ~900-650 | Medium-Strong | C-H out-of-plane bending (aromatic) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol describes a standard procedure for acquiring the FT-IR spectrum of a solid sample like 2,3-Diaminopyridine-4-carboxylic acid using an ATR accessory, which is a common and convenient method.

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have been allowed to stabilize.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid 2,3-Diaminopyridine-4-carboxylic acid powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

Data Processing: The software will automatically perform the background subtraction. The resulting spectrum should be baseline-corrected if necessary.

-

Cleaning: After analysis, retract the pressure arm and carefully clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.

Interpretation of the IR Spectrum

The IR spectrum of 2,3-Diaminopyridine-4-carboxylic acid is expected to be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the N-H stretching vibrations of the two primary amine groups, typically appearing as sharper bands between 3400 and 3200 cm⁻¹.

A strong, sharp peak around 1700-1680 cm⁻¹ is anticipated for the carbonyl (C=O) stretch of the carboxylic acid. The presence of both the broad O-H and the strong C=O bands is a strong indicator of the carboxylic acid functionality.

The aromatic pyridine ring will give rise to C=C and C=N stretching vibrations in the 1620-1580 cm⁻¹ region, which may overlap with the N-H bending vibration of the amino groups. Aromatic C-H out-of-plane bending bands are expected in the fingerprint region (below 1000 cm⁻¹), and their exact positions can provide information about the substitution pattern of the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 2,3-Diaminopyridine-4-carboxylic acid, ¹H and ¹³C NMR will be crucial for confirming the substitution pattern and the electronic environment of the different atoms.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR chemical shifts for 2,3-Diaminopyridine-4-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12-13 | Broad Singlet | 1H | COOH |

| ~7.5-7.7 | Doublet | 1H | H-6 |

| ~6.5-6.7 | Doublet | 1H | H-5 |

| ~6.0-6.5 | Broad Singlet | 2H | NH₂ (at C-2) |

| ~5.5-6.0 | Broad Singlet | 2H | NH₂ (at C-3) |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for 2,3-Diaminopyridine-4-carboxylic acid in DMSO-d₆ are summarized in the following table.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-172 | C=O (Carboxylic Acid) |

| ~150-155 | C-2 |

| ~145-150 | C-6 |

| ~135-140 | C-4 |

| ~120-125 | C-3 |

| ~105-110 | C-5 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,3-Diaminopyridine-4-carboxylic acid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence is typically used.

-